N-benzyl-4,6-dichloropyrimidin-2-amine
Overview
Description
“N-benzyl-4,6-dichloropyrimidin-2-amine” is a chemical compound that is part of the pyrimidine family . Pyrimidines are a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms . This compound is a reagent used for pyrimidine synthesis .
Synthesis Analysis
The synthesis of this compound involves a series of reactions including amination, solvolysis, and condensation processes . The process starts with 2-amino-4,6-dichloropyrimidin-5-carbaldehyde and an amine in ethanol, which is heated under reflux for 3 hours . This results in a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidine core, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains two chlorine atoms and an amino group .Chemical Reactions Analysis
The chemical reactions involving “this compound” include aromatic nucleophilic substitution reactions . These reactions are influenced by structural factors of the starting pyrimidine and a high concentration of alkoxide ions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 163.99 and a melting point of 219-222 °C .Scientific Research Applications
N-benzyl-4,6-dichloropyrimidin-2-amine is a chemical compound with potential applications in various fields of scientific research. While the direct studies specifically focusing on this compound are limited, the research surrounding related pyrimidine derivatives offers insights into the broad utility of such compounds. These applications span from organic synthesis to pharmaceuticals, highlighting the chemical's versatility and importance in scientific advancement.
Chemical Synthesis and Catalysis
Pyrimidine derivatives, including compounds structurally related to this compound, play a critical role in chemical synthesis and catalysis. These compounds are often utilized as intermediates in the synthesis of more complex molecules. For example, they serve as key components in the development of various pharmaceuticals and agrochemicals due to their ability to interact with biological systems effectively. The structural diversity and reactivity of pyrimidine derivatives make them valuable in exploring new chemical reactions and catalyst development, leading to more efficient and selective synthesis processes (M. Kantam et al., 2013).
Pharmaceutical Research
In the realm of pharmaceutical research, pyrimidine derivatives, akin to this compound, have been identified as potential candidates for drug development. These compounds exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The versatility of pyrimidine chemistry allows for the design of molecules with targeted therapeutic effects, contributing to the discovery and optimization of new drugs. The synthesis and functionalization of pyrimidine compounds are areas of ongoing research, aiming to improve the efficacy and safety profiles of these potential pharmaceuticals (G. Lipunova et al., 2018).
Optoelectronic Materials
The incorporation of pyrimidine and related structures into optoelectronic materials signifies another fascinating area of application. These compounds are integral in developing materials for light-emitting diodes (LEDs), organic photovoltaics, and other electronic devices. Their electronic properties can be finely tuned through chemical modification, allowing for the creation of materials with specific optical and electronic characteristics. Research in this field focuses on enhancing the efficiency, stability, and performance of optoelectronic devices, underscoring the importance of pyrimidine derivatives in advancing technology and renewable energy solutions (G. Lipunova et al., 2018).
Safety and Hazards
When handling “N-benzyl-4,6-dichloropyrimidin-2-amine”, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn, and contaminated work clothing should not be allowed out of the workplace .
Future Directions
Properties
IUPAC Name |
N-benzyl-4,6-dichloropyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3/c12-9-6-10(13)16-11(15-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVRIZSLZFDMRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504339 | |
Record name | N-Benzyl-4,6-dichloropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76175-65-0 | |
Record name | N-Benzyl-4,6-dichloropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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